molecular formula C20H22N4OS B2627823 4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1797244-37-1

4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2627823
CAS No.: 1797244-37-1
M. Wt: 366.48
InChI Key: DCCVPHMDLWHXHV-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Reactivity

Thiophenylhydrazonoacetates in Heterocyclic Synthesis The compound's thiophene ring has been a focal point in heterocyclic synthesis. In a study by Mohareb et al. (2004), benzo[b]thiophen-2-yl-hydrazonoesters were synthesized, initiating from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. The reactivity of these compounds was explored with various nitrogen nucleophiles to produce derivatives like pyrazole, isoxazole, and pyrazolopyridine, indicating the compound's potential as a precursor in synthesizing heterocyclic compounds with various biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Synthesis and Characterization of Tetrahydrothieno-pyridine Derivatives Rao et al. (2018) synthesized and characterized derivatives of 4,5,6,7-Tetrahydrothieno-pyridine (THTP), a structure utilized in various pharmacological fields. The study emphasized the fusion of different nuclei to THTP, enhancing its pharmacological activities, and suggested the compound's potential in creating new chemical entities with varied biological activities (Rao, Rao, & Prasad, 2018).

Reactivity and Structural Studies

Reactivity Towards Nitrogen Nucleophiles The compound's structural fragment has shown reactivity towards nitrogen nucleophiles. The study by Mohareb et al. (2004) on ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrated the formation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the compound's versatility in synthesizing complex heterocyclic molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activity of Derivatives Derivatives of the compound have shown promising biological activity. A study by Vasu et al. (2005) on thiophene-3-carboxamide derivatives revealed antibacterial and antifungal activities. The study also discussed the molecular conformation and intramolecular interactions, providing insights into the structure-activity relationship of such compounds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Chemosensor Development

Chemosensor for Transition Metal Ions Gosavi-Mirkute et al. (2017) developed chemosensors based on the structural framework of the compound, particularly targeting transition metal ions. The study emphasized the compound's molecular recognition abilities and its potential use in creating sensitive and selective sensors for metal ions, crucial in various environmental and analytical applications (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).

Properties

IUPAC Name

4-methyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-14-12-18(26-13-14)20(25)22-10-11-24-17-5-3-2-4-16(17)19(23-24)15-6-8-21-9-7-15/h6-9,12-13H,2-5,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCVPHMDLWHXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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